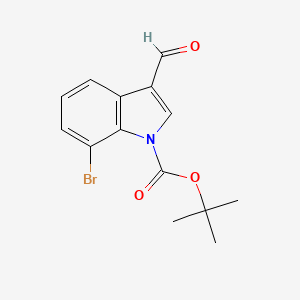
Tert-butyl 7-bromo-3-formylindole-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate was synthesized starting from commercially available 4-bromo-1H-indole . The process involved several steps, including formylation, reduction, protection, and olefination .Molecular Structure Analysis
The molecular structure of Tert-butyl 7-bromo-3-formylindole-1-carboxylate can be obtained from databases like PubChem . It’s important to note that the structure is based on the molecular formula and does not provide information about the 3D conformation or the exact spatial arrangement of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 7-bromo-3-formylindole-1-carboxylate can be obtained from databases like PubChem . It has a molecular weight of 324.17 g/mol.Scientific Research Applications
Synthesis of Biologically Active Natural Products
“Tert-butyl 7-bromo-3-formylindole-1-carboxylate” serves as a precursor in the synthesis of natural products like Indiacen A and Indiacen B, which have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Development of Anti-Cancer Agents
Indole derivatives, including those derived from “Tert-butyl 7-bromo-3-formylindole-1-carboxylate,” are being explored for their potential as anti-cancer agents. Their ability to inhibit tumor growth and induce apoptosis in cancer cells makes them valuable in oncological research .
Anti-Inflammatory and Analgesic Research
The compound’s derivatives are studied for their anti-inflammatory and analgesic properties. Researchers are investigating their efficacy in reducing inflammation and pain, which could lead to the development of new medications for chronic inflammatory diseases .
Neuropharmacological Applications
Due to the indole moiety’s significance in neuropharmacology, derivatives of “Tert-butyl 7-bromo-3-formylindole-1-carboxylate” are used in the study of various neurological disorders, including the development of antipsychotic drugs .
Enzyme Inhibition Studies
The compound is utilized in the study of enzyme inhibition, particularly 5-lipoxygenase, which plays a role in the biosynthesis of leukotrienes involved in inflammatory responses. Inhibitors based on indole derivatives could lead to treatments for asthma and allergic conditions .
Chemical Synthesis and Methodology
This compound is also important in the field of chemical synthesis and methodology, providing a versatile building block for constructing complex molecules. Its use in various synthetic routes highlights its importance in organic chemistry .
properties
IUPAC Name |
tert-butyl 7-bromo-3-formylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)10-5-4-6-11(15)12(10)16/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXAATJKONNEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-bromo-3-formyl-1h-indole-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



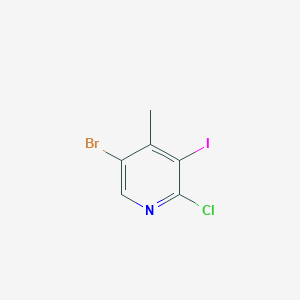
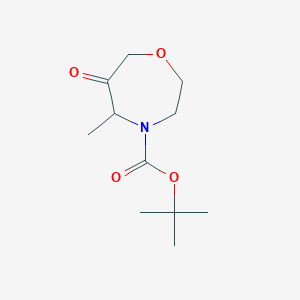
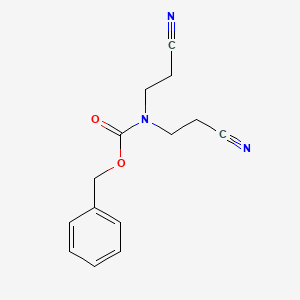
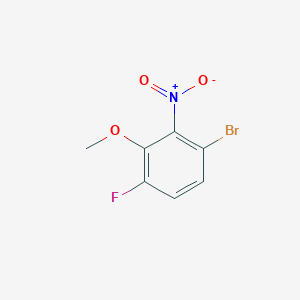
![1-[(3-Bromophenyl)methyl]-3-fluoroazetidine](/img/structure/B1383921.png)
![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1383922.png)
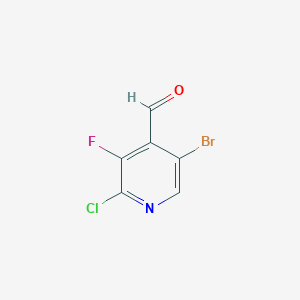

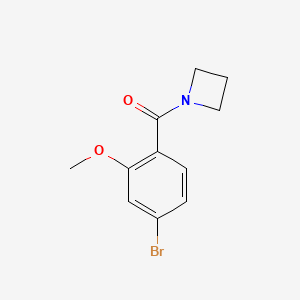
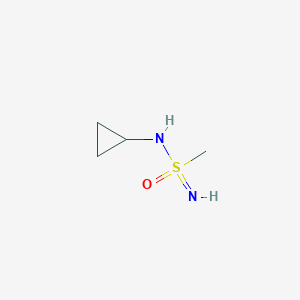
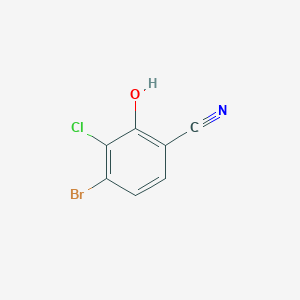
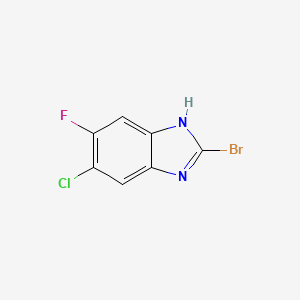
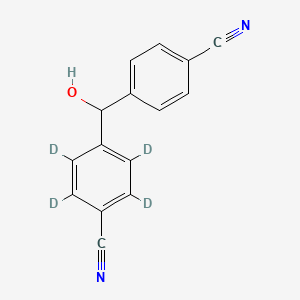
![1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1383933.png)